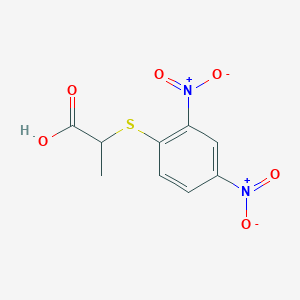![molecular formula C27H22ClNO5S B304690 (8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)
(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione, also known as DBM-1285, is a novel compound with potential therapeutic applications. The compound belongs to the class of benzothiazepine derivatives and has been synthesized through a multi-step process.
Mecanismo De Acción
The exact mechanism of action of (8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione is not fully understood, but it is believed to act through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of certain enzymes and transcription factors, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, (8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione has several advantages for lab experiments, including its high potency and selectivity. However, the compound is relatively new, and more research is needed to fully understand its pharmacokinetics and toxicity.
Direcciones Futuras
There are several future directions for research on (8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione. One potential area of research is the development of more potent derivatives of the compound. Additionally, more research is needed to fully understand the pharmacokinetics and toxicity of (8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione. The compound also has potential applications in the treatment of other diseases, including cardiovascular disease and diabetes.
Conclusion:
(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione is a novel compound with potential therapeutic applications. The compound has been shown to have promising results in the treatment of cancer, inflammation, and neurological disorders. However, more research is needed to fully understand the pharmacokinetics and toxicity of the compound.
Métodos De Síntesis
The synthesis of (8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione involves several steps, starting from the reaction of 3,4-dimethoxybenzaldehyde with 2-aminothiophenol to form 2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepine-4(5H)-thione. This intermediate is then reacted with 8-chloro-4-methylcoumarin-2,3-dione to form the final product, (8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione.
Aplicaciones Científicas De Investigación
(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione has been the subject of several scientific studies due to its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
Nombre del producto |
(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione |
|---|---|
Fórmula molecular |
C27H22ClNO5S |
Peso molecular |
508 g/mol |
Nombre IUPAC |
(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione |
InChI |
InChI=1S/C27H22ClNO5S/c1-14-10-25(31)34-27-17(14)6-8-20(30)26(27)19-13-23(15-4-9-21(32-2)22(11-15)33-3)35-24-12-16(28)5-7-18(24)29-19/h4-12,23,29H,13H2,1-3H3/b26-19- |
Clave InChI |
RRKJDFUMFGYGNK-XHPQRKPJSA-N |
SMILES isomérico |
CC1=CC(=O)OC\2=C1C=CC(=O)/C2=C/3\CC(SC4=C(N3)C=CC(=C4)Cl)C5=CC(=C(C=C5)OC)OC |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=O)C2=C3CC(SC4=C(N3)C=CC(=C4)Cl)C5=CC(=C(C=C5)OC)OC |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=O)C2=C3CC(SC4=C(N3)C=CC(=C4)Cl)C5=CC(=C(C=C5)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304607.png)

![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)
![N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304611.png)
![7-hydroxy-4-methyl-8-[3-(2-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B304613.png)
![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)
![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)

![7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304621.png)



![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)
![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)